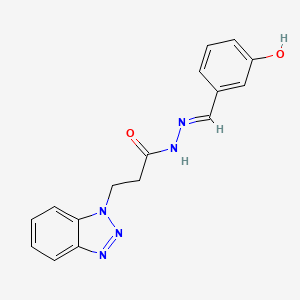

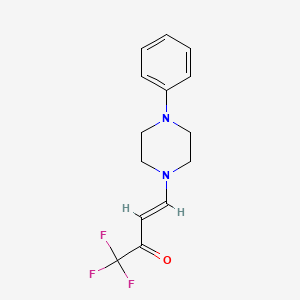

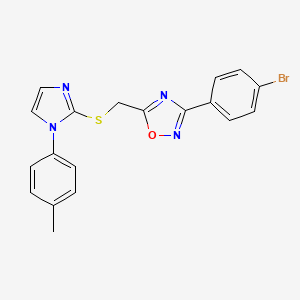

3-(1H-1,2,3-苯并三唑-1-基)-N'-(3-羟基亚苄基)丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide is a hydrazone derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with hydrazone linkages have been synthesized and evaluated for their biological properties, such as antitumor and antibacterial activities.

Synthesis Analysis

Hydrazone compounds are typically synthesized through the reaction of hydrazides with aldehydes or ketones. The papers provided describe the synthesis of related hydrazone derivatives. For instance, the synthesis of acetylhydrazone derivatives containing benzimidazole moieties was achieved by reacting phenylthiomethyl-benzimidazole with different aldehydes . Similarly, hydrazone compounds with antibacterial activities were synthesized by reacting salicylaldehyde derivatives with benzohydrazides . These methods could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized by the presence of a hydrazone linkage (-NHN=CH-), which is crucial for their biological activity. The papers do not provide direct information on the molecular structure of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide, but they do discuss the crystal structures of similar compounds, which were determined using X-ray diffraction . These structural analyses provide insights into the geometry and conformation of the hydrazone linkage, which can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Hydrazone compounds can undergo various chemical reactions, primarily based on the reactivity of the hydrazone linkage. They can participate in nucleophilic addition reactions, tautomerize between the hydrazone and azo forms, and in some cases, they can also undergo hydrolysis to regenerate the original aldehyde or ketone and hydrazide. The provided papers do not detail the chemical reactions of the specific compound , but the reactivity of the hydrazone group in the related compounds suggests potential pathways for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the hydrazone linkage. The papers provided do not discuss the specific properties of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide, but they do mention the characterization of related compounds using techniques like infrared and UV-vis spectroscopy, which are indicative of the functional groups present and can be correlated with their chemical behavior .

科学研究应用

合成效用和化学反应

苯并三唑衍生物,包括与 3-(1H-1,2,3-苯并三唑-1-基)-N'-(3-羟基亚苄基)丙酰肼 类似的结构,以其在有机化学中的合成多功能性而闻名。这些化合物促进了各种亲核取代反应,使其在合成大环多胺和其它复杂有机分子中具有价值。例如,苯并三唑衍生物已通过使乙二胺和丙三胺与苯并三唑和甲醛反应而合成,展示了它们在生产结构多样的化合物中的作用 (Rivera 等,2004)。

抗菌性能

与 3-(1H-1,2,3-苯并三唑-1-基)-N'-(3-羟基亚苄基)丙酰肼 在结构上相关的化合物已展示出重要的生物活性。例如,一系列源自苯并三唑的硝基苯氧基苯并三唑对分枝杆菌菌株表现出很高的抗菌活性,与众所周知的抗生素异烟肼相当 (Augustynowicz-Kopeć 等,2008)。

环境应用

苯并三唑衍生物也因其环境应用而著称,特别是作为紫外线过滤器和缓蚀剂。它们在化妆品、护肤霜和工业应用中的广泛使用突出了它们的化学稳定性和保护特性。此外,这些化合物已对其在环境样品(例如沉积物和污水污泥)中的出现和影响进行了研究,突出了了解其环境归宿和影响的必要性 (Zhang 等,2011)。

材料科学应用

在材料科学中,苯并三唑衍生物因其在创造新材料方面的潜力而受到探索。例如,六氢嘧啶和四氢喹唑啉已使用基于苯并三唑的反应合成,展示了该化合物在开发新材料中的效用,这些新材料在各个领域具有潜在应用 (Katritzky 等,2002)。

属性

IUPAC Name |

3-(benzotriazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-13-5-3-4-12(10-13)11-17-19-16(23)8-9-21-15-7-2-1-6-14(15)18-20-21/h1-7,10-11,22H,8-9H2,(H,19,23)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUSVXGFJDUOBE-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384824-94-6 |

Source

|

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(3-HYDROXYBENZYLIDENE)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

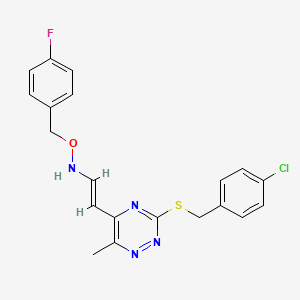

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)

![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)

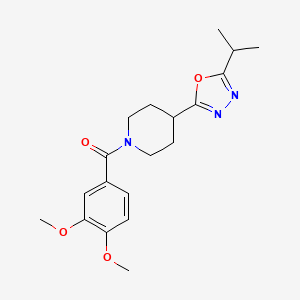

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)

![N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2522712.png)

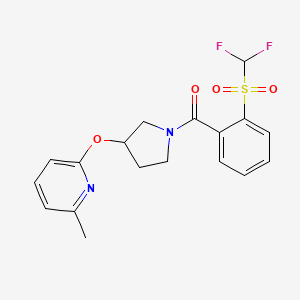

![3-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2522716.png)